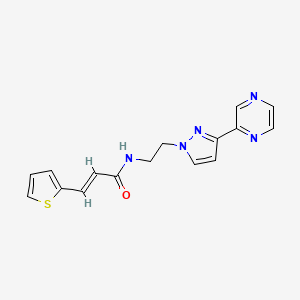![molecular formula C20H14ClF3N4O2 B2587637 2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione CAS No. 339101-76-7](/img/structure/B2587637.png)
2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione is a synthetic organic compound with intriguing potential in various scientific fields. Its molecular structure comprises a complex arrangement of chlorinated pyridinyl groups and trifluoromethylated isoindole systems, providing unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione typically involves multi-step organic synthesis, starting with the preparation of intermediates such as 3-chloro-5-(trifluoromethyl)pyridine and subsequent amination to introduce the aminoethyl moiety. The final step often involves the coupling of the pyrroloisoindole framework under controlled conditions to ensure specificity and purity.
Industrial Production Methods
On an industrial scale, the production may involve more streamlined processes, potentially leveraging catalytic systems and optimized reaction conditions to achieve high yield and purity. Large-scale reactors and continuous flow systems could be employed to manage the exothermic nature of some reactions and to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes electrophilic substitution reactions due to the presence of electron-withdrawing groups. It can participate in:
Oxidation: : Typically involves the conversion of functional groups, although oxidative stability due to the trifluoromethyl group is notable.
Reduction: : Selective reduction can alter the electronic properties of the pyridinyl ring.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Reagents like sodium hydride (NaH), lithium aluminium hydride (LiAlH4), and various organolithium or Grignard reagents are commonly used. Reactions are often carried out in aprotic solvents such as THF (tetrahydrofuran) under inert atmospheres to prevent moisture or oxygen interference.
Major Products
Major products often include derivatives with modified pyrroloisoindole moieties, adjusted for enhanced reactivity or stability, and can form complex polycyclic systems.
Scientific Research Applications
Chemistry
This compound is studied for its reactivity patterns, particularly in forming new carbon-nitrogen bonds. It's also explored in material science for its potential in organic electronics due to its electronic properties.
Biology and Medicine
In biological research, it's investigated for its binding affinity to specific proteins and enzymes, making it a candidate for drug development and bioactive compounds. Its role in modulating biochemical pathways is of interest for therapeutic applications.
Industry
Industrial applications may include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers, leveraging its unique chemical characteristics.
Mechanism of Action
Molecular Targets and Pathways
The compound typically interacts with cellular components at a molecular level, potentially binding to protein kinases or other regulatory enzymes. Its activity can influence signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-isoindole-1,3-dione
3-Chloro-5-(trifluoromethyl)pyridin-2-ylamine derivatives
Pyrroloisoindole-based compounds
Uniqueness
What sets 2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione apart is its particular substitution pattern that influences both its electronic properties and steric profile, making it uniquely suited for specific synthetic and biological applications.
Conclusion
This compound is a multifaceted compound with significant potential across various scientific disciplines. From its intricate synthesis to its versatile reactivity and wide-ranging applications, this compound holds promise for future research and industrial innovations.
Properties
IUPAC Name |
2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O2/c21-14-10-12(20(22,23)24)11-26-17(14)25-6-9-28-18(29)13-4-3-5-15(16(13)19(28)30)27-7-1-2-8-27/h1-5,7-8,10-11H,6,9H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEGRIPGPKNKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC3=C2C(=O)N(C3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2587558.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2587560.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2587561.png)

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2587563.png)
![6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2587564.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)

![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)
![methyl 4-(3-(furan-2-yl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2587568.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide](/img/structure/B2587571.png)
![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester](/img/structure/B2587572.png)
![methyl 3-({(2Z)-6-chloro-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2587573.png)

